molecular formula C13H11NO2 B12908539 2-Methyl-5-phenyl-4-(prop-2-yn-1-yl)-1,2-oxazol-3(2H)-one CAS No. 203917-60-6

2-Methyl-5-phenyl-4-(prop-2-yn-1-yl)-1,2-oxazol-3(2H)-one

Cat. No.: B12908539
CAS No.: 203917-60-6
M. Wt: 213.23 g/mol
InChI Key: YEHVIEGSYHUBFX-UHFFFAOYSA-N
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Description

2-Methyl-5-phenyl-4-(prop-2-yn-1-yl)isoxazol-3(2H)-one is an organic compound belonging to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This specific compound is characterized by its unique structure, which includes a phenyl group, a methyl group, and a prop-2-yn-1-yl group attached to the isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-phenyl-4-(prop-2-yn-1-yl)isoxazol-3(2H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction between 2-methyl-5-phenyl-4-(prop-2-yn-1-yl)oxime and an acid catalyst can lead to the formation of the desired isoxazole compound. The reaction typically requires controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of 2-Methyl-5-phenyl-4-(prop-2-yn-1-yl)isoxazol-3(2H)-one may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and improved scalability. The choice of solvents, catalysts, and purification techniques is crucial to achieving high efficiency and cost-effectiveness in industrial production.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-phenyl-4-(prop-2-yn-1-yl)isoxazol-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced isoxazole derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized isoxazole derivatives.

Scientific Research Applications

2-Methyl-5-phenyl-4-(prop-2-yn-1-yl)isoxazol-3(2H)-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Materials Science: It is explored for use in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural features.

    Chemical Biology: The compound is used as a probe in chemical biology studies to investigate biological pathways and molecular interactions.

    Industrial Applications: It is utilized in the synthesis of various industrial chemicals and intermediates.

Mechanism of Action

The mechanism of action of 2-Methyl-5-phenyl-4-(prop-2-yn-1-yl)isoxazol-3(2H)-one involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-5-phenylisoxazole: Lacks the prop-2-yn-1-yl group, resulting in different chemical properties and applications.

    4-Phenyl-5-prop-2-yn-1-ylisoxazole: Lacks the methyl group, leading to variations in reactivity and biological activity.

    2-Methyl-4-(prop-2-yn-1-yl)isoxazole:

Uniqueness

2-Methyl-5-phenyl-4-(prop-2-yn-1-yl)isoxazol-3(2H)-one is unique due to the presence of all three substituents (methyl, phenyl, and prop-2-yn-1-yl) on the isoxazole ring. This combination of groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

203917-60-6

Molecular Formula

C13H11NO2

Molecular Weight

213.23 g/mol

IUPAC Name

2-methyl-5-phenyl-4-prop-2-ynyl-1,2-oxazol-3-one

InChI

InChI=1S/C13H11NO2/c1-3-7-11-12(16-14(2)13(11)15)10-8-5-4-6-9-10/h1,4-6,8-9H,7H2,2H3

InChI Key

YEHVIEGSYHUBFX-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C(=C(O1)C2=CC=CC=C2)CC#C

Origin of Product

United States

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